molecular formula C11H15ClOS B12643056 4-iso-Butoxy-3-chlorophenyl methyl sulfide

4-iso-Butoxy-3-chlorophenyl methyl sulfide

Cat. No.: B12643056
M. Wt: 230.75 g/mol
InChI Key: DKEFKCXUKIYWOV-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with three functional groups:

  • A methyl sulfide group (–S–CH₃) at the benzylic position.
  • A chlorine atom (–Cl) at the 3-position.
  • An iso-butoxy group (–O–CH₂CH(CH₂)₂) at the 4-position.

Applications are hypothesized to include intermediates in agrochemical synthesis or ligands in catalysis, though direct industrial or pharmacological uses remain undocumented in publicly available literature.

Properties

Molecular Formula

C11H15ClOS

Molecular Weight

230.75 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H15ClOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3

InChI Key

DKEFKCXUKIYWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-chlorophenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3-chlorophenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-chlorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-iso-Butoxy-3-chlorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-chlorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the butoxy and methyl sulfide groups can modulate its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized by variations in substituents on the phenyl ring or the sulfide moiety. Below is a comparative analysis based on hypothetical analogs and general organosulfur chemistry principles:

Table 1: Key Properties of 4-iso-Butoxy-3-chlorophenyl Methyl Sulfide and Analogs

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Boiling Point (°C) Reactivity Notes
4-iso-Butoxy-3-chlorophenyl methyl sulfide 260.78 ~3.2 ~290 (est.) Moderate oxidation to sulfoxide; stable to hydrolysis due to Cl
4-Methoxy-3-chlorophenyl methyl sulfide 202.69 ~2.1 ~245 Faster oxidation; less steric hindrance
3-Chlorophenyl ethyl sulfide 188.71 ~2.8 ~225 Higher volatility; prone to nucleophilic substitution
Methyl mercaptan (CH₃SH) 48.11 0.18 6.0 Highly volatile; implicated in biological systems (e.g., periodontal disease)

<sup>*</sup>LogP (octanol-water partition coefficient) estimated via fragment-based methods.

Key Findings :

Steric and Electronic Effects: The iso-butoxy group increases steric bulk compared to methoxy analogs, reducing reactivity in sterically demanding reactions (e.g., electrophilic aromatic substitution). The chlorine atom enhances stability against hydrolysis relative to non-halogenated analogs but may direct oxidation of the sulfide group to sulfoxides .

Thermal Stability :

  • Higher molecular weight and branched iso-butoxy group likely contribute to a boiling point ~50°C higher than linear-chain analogs (e.g., ethyl sulfide).

Biological Activity

4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organic compound characterized by its unique structural features, including a butoxy group, a chlorophenyl moiety, and a methyl sulfide functional group. Its molecular formula is C12H15ClOS, with a molecular weight of approximately 230.76 g/mol. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, particularly in antimicrobial and anticancer research.

The specific combination of functional groups in 4-iso-Butoxy-3-chlorophenyl methyl sulfide enhances its solubility and reactivity, which may contribute to its biological effects. The chlorophenyl group is believed to improve binding affinity to various biological targets, potentially leading to the modulation of cellular pathways.

Biological Activities

Research indicates that 4-iso-Butoxy-3-chlorophenyl methyl sulfide exhibits significant antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

  • Mechanism of Action : The compound may interact with microbial cell membranes, leading to increased permeability and subsequent cell death. It has shown effectiveness against a range of bacterial strains, with some studies highlighting its potential as an alternative antimicrobial agent in the face of rising antibiotic resistance.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that 4-iso-Butoxy-3-chlorophenyl methyl sulfide can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. Specific pathways affected include those involving apoptosis-related proteins and cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4-iso-Butoxy-3-chlorophenyl methyl sulfide exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity compared to standard antibiotics.
  • Anticancer Potential : In vitro experiments on human cancer cell lines (e.g., breast and colon cancer) revealed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Further analysis indicated that the compound activates caspase pathways, leading to apoptosis.

Comparative Analysis

The following table summarizes the biological activities of 4-iso-Butoxy-3-chlorophenyl methyl sulfide in comparison with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
4-iso-Butoxy-3-chlorophenyl methyl sulfide Moderate (MIC: 32–128 µg/mL)Significant (IC50: 25 µM)
4-iso-Butoxy-3-chlorophenol LowMinimal
3-Chlorophenyl methyl sulfide ModerateLow

The biological activity of 4-iso-Butoxy-3-chlorophenyl methyl sulfide is hypothesized to involve:

  • Interaction with Membranes : Disruption of microbial membranes leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival.
  • Signal Transduction Modulation : Alteration of signaling pathways involved in cell proliferation and apoptosis.

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